molecular formula C19H22N2O4S B15297697 Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate

Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate

Cat. No.: B15297697
M. Wt: 374.5 g/mol
InChI Key: VIAWHYWWGIKRKU-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a methoxy-substituted tetrahydronaphthalene moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the methoxy-substituted tetrahydronaphthalene moiety: This step involves the alkylation of the thiazole intermediate with a suitable methoxy-substituted tetrahydronaphthalene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvent systems, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the ester can be reduced to form an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the ester can yield an alcohol.

Scientific Research Applications

Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies to understand the interactions of thiazole-containing compounds with biological systems.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and methoxy-substituted tetrahydronaphthalene moiety are key structural features that enable these interactions. The compound may act by inhibiting or activating these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methoxy-3-methylindole-2-carboxylate: Similar in having an ethyl ester and methoxy group but differs in the core structure.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Shares the methoxy-substituted tetrahydronaphthalene moiety but has a different functional group.

Uniqueness

Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring, methoxy-substituted tetrahydronaphthalene moiety, and ethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 2-[[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H22N2O4S/c1-3-25-18(23)16-11-26-19(20-16)21-17(22)10-13-6-4-5-12-9-14(24-2)7-8-15(12)13/h7-9,11,13H,3-6,10H2,1-2H3,(H,20,21,22)

InChI Key

VIAWHYWWGIKRKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC2CCCC3=C2C=CC(=C3)OC

Origin of Product

United States

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